molecular formula C23H20IN3O4 B13474879 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid

Cat. No.: B13474879
M. Wt: 529.3 g/mol
InChI Key: YXCWRHXJDIWVJB-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the azetidine ring, followed by the introduction of the pyrazole ring and the Fmoc group. The final step involves the acylation of the azetidine ring with acetic acid.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Pyrazole Ring Introduction: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Fmoc Group Addition: The Fmoc group is typically introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.

    Acylation: The final step involves the acylation of the azetidine ring with acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azetidine ring or the pyrazole ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biomolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure allows for the design of analogs that can interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate binding to proteins and enzymes, while the azetidine and pyrazole rings can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
  • Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate

Uniqueness

Compared to similar compounds, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid is unique due to the presence of the iodine atom on the pyrazole ring and the azetidine ring. These features provide additional sites for chemical modification and enhance its reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H20IN3O4

Molecular Weight

529.3 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(3-iodopyrazol-1-yl)azetidin-3-yl]acetic acid

InChI

InChI=1S/C23H20IN3O4/c24-20-9-10-27(25-20)23(11-21(28)29)13-26(14-23)22(30)31-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19H,11-14H2,(H,28,29)

InChI Key

YXCWRHXJDIWVJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)N5C=CC(=N5)I

Origin of Product

United States

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